REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[NH:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4]([CH3:10])=[N:3]1.[Na].O>C(O)C>[CH3:1][C:2]1([CH3:11])[NH:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH:4]([CH3:10])[NH:3]1 |^1:11|
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Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(CC(N1)(C)C)C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained
|
Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
the mixture was heated for one hour at 85°-95° C
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Duration
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1 h
|
Type
|
EXTRACTION
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Details
|
The organic layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
the toluene extract
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the toluene removed
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC(N1)(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |